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Introduction: TNP-ATP as a Fluorescent Probe
2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) is a fluorescent analog of

Adenosine 5'-Triphosphate (ATP) that has become an invaluable tool for studying ATP-binding

proteins.[1] Developed in 1973 by Hiratsuka and Uchida, TNP-ATP was initially synthesized to

investigate the ATP binding site of the motor protein myosin.[1] Its utility has since expanded to

a wide range of ATP-utilizing enzymes, including protein kinases and other motor proteins.[1][2]

The core advantage of TNP-ATP lies in its environmentally sensitive fluorescence. The

trinitrophenyl (TNP) moiety is conjugated to the ribose ring of ATP, allowing the molecule to

retain biological activity while gaining fluorescent properties.[1][2] In aqueous solutions, TNP-

ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic ATP-

binding pocket of a protein, its fluorescence quantum yield increases significantly, often

accompanied by a blue shift in the emission maximum.[2][3] This change in fluorescence

provides a direct, real-time signal of the binding event, enabling the determination of binding

affinities, kinetics, and the screening of competitive inhibitors.[3][4]

Spectroscopic Properties:
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Excitation (λ_exc_): 408 nm and 470 nm[1][5]

Emission (λ_em_): ~561 nm in aqueous buffer, which blue-shifts (e.g., to ~540 nm) upon

protein binding.[1][2][3]

This guide provides a technical overview of the application of TNP-ATP in studying protein

kinases and motor proteins, including quantitative data, detailed experimental protocols, and

visual diagrams of key processes.

Interaction with Protein Kinases
Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of

drug targets.[6] Understanding their interaction with ATP is crucial for both basic research and

inhibitor design.[7] TNP-ATP serves as an excellent probe for this purpose, as it mimics ATP in

binding to the kinase active site.[3]

Upon binding to a protein kinase, TNP-ATP typically shows a 3- to 5-fold increase in

fluorescence intensity and a discernible blue shift in its emission maximum.[3] This signal can

be used in various assays to:

Determine the dissociation constant (K_d_) for TNP-ATP.

Characterize the binding of other nucleotides (like ATP or ADP) through competition assays.

Screen for and determine the potency of ATP-competitive inhibitors (Type I and Type II

inhibitors).[3][6]

Quantitative Data: TNP-ATP Binding to Protein Kinases
The following table summarizes dissociation constants (K_d_) for TNP-ATP and, where

available, ATP with various protein kinases. Note that TNP-ATP often binds with a significantly

higher affinity (lower K_d_) than ATP itself, a critical consideration when interpreting results.[2]

[8]
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Protein
Kinase
Family

Protein
Organism
/Source

K_d_
(TNP-
ATP)

K_d_
(ATP)

Techniqu
e(s) Used

Referenc
e(s)

Histidine

Kinase

CheA (Site

1)
E. coli 1.1 µM 130 µM

Fluorescen

ce, ITC
[2]

Histidine

Kinase

CheA (Site

2)
E. coli 0.05 µM 130 µM

Fluorescen

ce, ITC
[2]

Tyrosine

Kinase

Epidermal

Growth

Factor

Receptor

(EGFR)

Human 0.01 µM ~1 µM
Fluorescen

ce
[2]

GHMP

Kinase

Mevalonat

e

Diphosphat

e

Decarboxyl

ase (MDD)

Human 0.16 µM 23 µM
Fluorescen

ce
[2]

Cyclin-

Dependent

Kinase

CDKA;1 Zea mays 7.0 µM
Not

Reported

Fluorescen

ce
[9]

Pseudokin

ase

CASK

(CaM-

kinase

domain)

Human ~1 µM
Not

Reported

Fluorescen

ce
[3][9]

Experimental Protocol: Kinase-TNP-ATP Fluorescence
Binding Assay
This protocol describes a standard method for determining the binding affinity of TNP-ATP to a

protein kinase using a cuvette-based spectrofluorometer.[3]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680771/
https://www.researchgate.net/figure/The-TNP-ATP-binding-assay-provides-a-robust-method-to-test-the-effects-of-point-mutations_fig1_319116413
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://www.researchgate.net/figure/The-TNP-ATP-binding-assay-provides-a-robust-method-to-test-the-effects-of-point-mutations_fig1_319116413
https://pmc.ncbi.nlm.nih.gov/articles/PMC5789786/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12735322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified protein kinase of interest

TNP-ATP stock solution (e.g., 1-10 mM in water)[5]

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0)

Spectrofluorometer with a temperature-controlled cuvette holder

Standard quartz cuvette and magnetic stir bar

Procedure:

Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the

emission scan range from 500 nm to 600 nm. Set the temperature to 25°C.[3][4]

Blank Measurement: Add Assay Buffer to the cuvette. Record the fluorescence spectrum.

This is the buffer blank.

TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1 µM. Record

the emission spectrum. The peak should be at approximately 561 nm.[2][3]

Titration:

To a fresh cuvette, add the purified kinase to a final concentration of 1 µM in Assay Buffer.

Add TNP-ATP to a final concentration of 1 µM.

Immediately begin recording the emission spectrum. Binding is typically instantaneous.[3]

A significant increase in fluorescence intensity and a blue shift in the emission maximum

(e.g., to ~540 nm) indicates binding.

Saturation Binding Experiment (to determine K_d_):

Prepare a series of solutions in cuvettes with a fixed concentration of the kinase (e.g., 1

µM).

Titrate with increasing concentrations of TNP-ATP (e.g., 0-10 µM).
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Record the fluorescence intensity at the new emission maximum (e.g., 540 nm) for each

TNP-ATP concentration.

Correct for background fluorescence by subtracting the fluorescence of identical TNP-ATP

concentrations in buffer without the protein.[3]

Data Analysis: Plot the corrected fluorescence intensity against the TNP-ATP concentration.

Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding

hyperbola or the Hill equation) to calculate the dissociation constant (K_d_).[10]

Competition Assay (Optional): To confirm specificity, add a high concentration of ATP (e.g.,

500 µM) to the kinase-TNP-ATP complex. A reversal of the fluorescence signal towards the

unbound state confirms that TNP-ATP binds to the ATP pocket.[3]
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Caption: Experimental workflow for determining kinase-TNP-ATP binding affinity.
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Caption: A generic MAP Kinase signaling cascade illustrating points of ATP binding.
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Interaction with Motor Proteins
Motor proteins are enzymes that convert chemical energy from ATP hydrolysis into mechanical

work, driving processes like muscle contraction and intracellular transport.[11] Key families

include myosins (which move along actin filaments) and kinesins (which move along

microtubules).[11][12] The mechanochemical cycle of these proteins involves discrete steps of

ATP binding, hydrolysis, phosphate release, and ADP release, each coupled to a

conformational change.[12][13]

TNP-ATP is used to dissect these cycles by acting as a stable ATP analog. Its binding can trap

the motor in an ATP-bound state, and the associated fluorescence signal allows for kinetic

analysis of the binding step itself, often using stopped-flow techniques for rapid processes.

Quantitative Data: TNP-ATP Interaction with Motor
Proteins
The table below provides binding data for TNP-ATP with representative motor proteins.

Motor
Protein
Family

Protein
Organism/S
ource

K_d_ (TNP-
ATP)

Technique(
s) Used

Reference(s
)

Myosin

Myosin II

Subfragment

1 (S1)

Rabbit

Skeletal

Muscle

0.1 µM
Fluorescence

, Absorbance
[2]

Kinesin
Kinesin

Heavy Chain
Bovine Brain Not Reported Not Reported

ATPase
Na+/K+-

ATPase
Not Specified

0.19 µM (in

presence of

K+)

Fluorescence [14]

ATPase F1-ATPase Mitochondrial Not Reported Not Reported [5]

Experimental Protocol: Stopped-Flow Kinetic Analysis
of TNP-ATP Binding
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This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state

kinetics of TNP-ATP binding to a motor protein.

Materials:

Purified motor protein (e.g., Myosin S1)

TNP-ATP solution

Assay Buffer (specific to the motor protein, e.g., containing KCl and MgCl_2_ for myosin)

Stopped-flow spectrofluorometer

Procedure:

Instrument Setup: Configure the stopped-flow instrument for fluorescence detection. Set the

excitation wavelength to 410 nm and use a cutoff filter (e.g., >515 nm) for emission.

Loading Syringes: Load one syringe with the motor protein solution (e.g., 2 µM Myosin S1)

and the other syringe with a range of TNP-ATP concentrations (e.g., 5-50 µM).

Rapid Mixing: The instrument will rapidly mix the contents of the two syringes. The binding

event begins upon mixing.

Data Acquisition: Monitor the increase in fluorescence intensity over time (typically

milliseconds). The resulting curve represents the kinetics of TNP-ATP binding.

Data Analysis:

Fit the fluorescence transient (trace) to a single or double exponential function to obtain

the observed rate constant(s) (k_obs_).

Repeat the experiment with varying concentrations of TNP-ATP.

Plot the k_obs_ values against the TNP-ATP concentration.

The slope of this line gives the second-order rate constant for association (k_on_), and the

y-intercept gives the first-order rate constant for dissociation (k_off_). The K_d_ can be
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calculated as k_off_ / k_on_.

Motor

Motor-ATP
ATP

ADP Release
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Caption: Generalized mechanochemical cycle for a motor protein.

Considerations and Best Practices
While TNP-ATP is a powerful tool, researchers must be aware of its limitations to avoid

misinterpretation of data.[2][8]

Higher Affinity: The TNP moiety can introduce additional interactions with the protein, often

resulting in a much higher binding affinity for TNP-ATP than for natural ATP.[2] Therefore,

K_d_ values obtained with TNP-ATP are not direct measures of the K_d_ for ATP.

Competition assays are essential to relate the findings back to the natural nucleotide.[4]

Inner Filter Effect: At concentrations exceeding ~1 µM, TNP-ATP can absorb the light it

emits, leading to a non-linear relationship between concentration and fluorescence.[1]

Experiments should ideally be conducted below this concentration, or data must be

corrected for this effect.
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Environmental Sensitivity: The fluorescence of TNP-ATP is sensitive to pH, polarity, and

viscosity.[2] It is crucial to maintain consistent buffer conditions throughout an experiment.

Conclusion
TNP-ATP remains a cornerstone reagent for the study of ATP-binding proteins. Its

environmentally sensitive fluorescence provides a robust and adaptable method for

characterizing the interactions of protein kinases and motor proteins with their nucleotide

substrates. By providing quantitative binding data, enabling high-throughput screening of

inhibitors, and allowing for detailed kinetic analysis of reaction cycles, TNP-ATP continues to be

of high value to researchers in basic science and drug development. Proper experimental

design and a clear understanding of its properties are paramount to generating accurate and

meaningful data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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